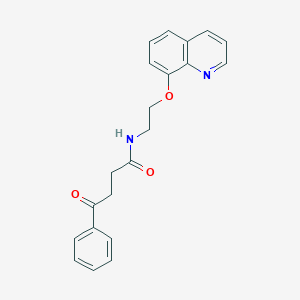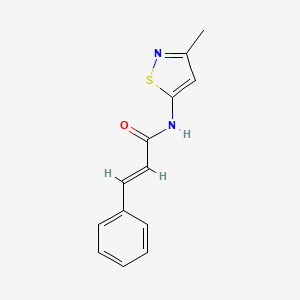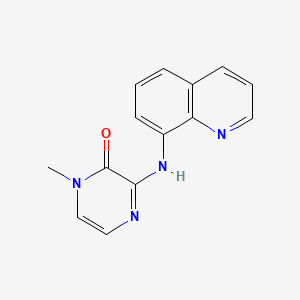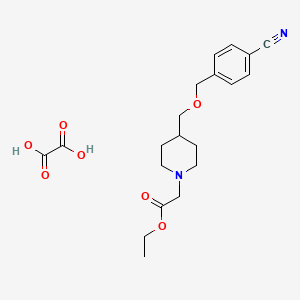![molecular formula C18H13ClN4O2S B2744659 N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946228-47-3](/img/structure/B2744659.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide” is a complex organic compound. It has distinct structural features of c-Met inhibitors, including a ‘5 atoms regulation’ and a long chain that can form a hydrogen bond donor or acceptor .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . Another synthesis method involves a Diels–Alder reaction between key intermediates .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using IR, 1H, 13C NMR, and mass spectral data . The structure of a similar compound, C24H16N2S, was found to be monoclinic, with specific measurements for a, b, c, β, V, Z, Rgt(F), wRref(F2), and T .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and Diels–Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR, 1H, 13C NMR, and mass spectral data . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Research Findings :
- Compound 4 : A derivative with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring exhibited potent inhibitory activity (MIC = 1.4 µM) against microbes, comparable to the standard drug vancomycin .
- Library of Compounds : Fifteen benzo[d]thiazole/quinoline-2-thiol derivatives were designed, synthesized, and evaluated for quorum sensing inhibition. These compounds hold promise as novel quorum sensing inhibitors .
Anti-Inflammatory Properties
Antimicrobial Activity
Quorum Sensing Inhibition
Cytotoxic Activity
Mechanism of Action
Target of Action
The compound, N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide, is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Mode of Action
The compound interacts with its targets, the COX enzymes, by binding to their active sites . This binding inhibits the enzymes’ ability to convert arachidonic acid into prostaglandins, which are mediators of inflammation . As a result, the inflammatory response is reduced .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, leading to a reduction in inflammation . This makes it potentially useful in the treatment of conditions characterized by inflammation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its interaction with its target . .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-11-9-14(25-22-11)17(24)23(10-12-5-2-3-8-20-12)18-21-16-13(19)6-4-7-15(16)26-18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUFWDKRGSBTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B2744577.png)
![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)


![6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2744583.png)




![N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744591.png)
![Methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744593.png)
![6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2744595.png)
